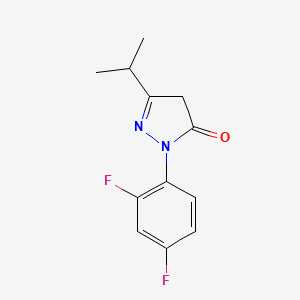
1-(2,4-difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring and an isopropyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and isopropyl hydrazine.
Formation of Intermediate: The first step involves the reaction of 2,4-difluoroaniline with isopropyl hydrazine under acidic conditions to form an intermediate hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable cyclizing agent, such as acetic anhydride, to form the pyrazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives of the compound.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one has found applications in various scientific research fields:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise as an anti-inflammatory and analgesic agent.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one: This compound has a methyl group instead of an isopropyl group. The isopropyl group in the original compound provides steric hindrance, affecting its reactivity and binding properties.
1-(2,4-Difluorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one: The ethyl group in this compound results in different steric and electronic effects compared to the isopropyl group, influencing its chemical behavior.
1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one: The presence of a phenyl group introduces aromatic interactions, which can affect the compound’s stability and reactivity.
Properties
Molecular Formula |
C12H12F2N2O |
|---|---|
Molecular Weight |
238.23 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H12F2N2O/c1-7(2)10-6-12(17)16(15-10)11-4-3-8(13)5-9(11)14/h3-5,7H,6H2,1-2H3 |
InChI Key |
PFABASIZLHFENT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


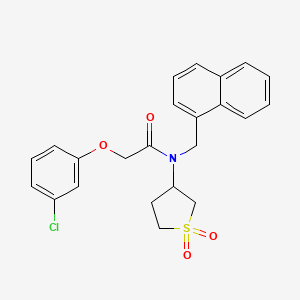
![3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine](/img/structure/B12116774.png)
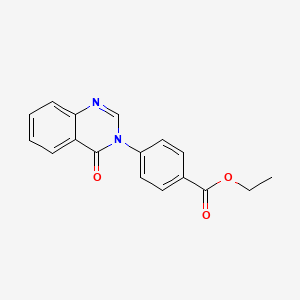

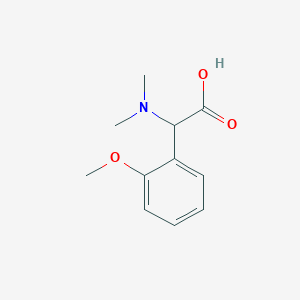
![2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12116802.png)

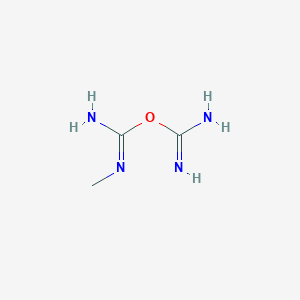
![[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12116811.png)

![2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12116819.png)
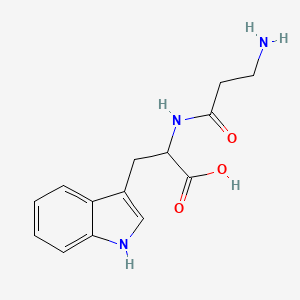

amine](/img/structure/B12116846.png)
